molecular formula C20H30ClN3O2 B13532696 5,5-dimethyl-N-[3-phenyl-2-(piperidin-2-yl)propyl]-4,5-dihydro-1,2-oxazole-3-carboxamidehydrochloride

5,5-dimethyl-N-[3-phenyl-2-(piperidin-2-yl)propyl]-4,5-dihydro-1,2-oxazole-3-carboxamidehydrochloride

Cat. No.: B13532696
M. Wt: 379.9 g/mol
InChI Key: HJWBNVVGBWRZPD-UHFFFAOYSA-N
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Description

5,5-dimethyl-N-[3-phenyl-2-(piperidin-2-yl)propyl]-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride is a synthetic compound with a complex structure that includes a piperidine ring, a phenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-N-[3-phenyl-2-(piperidin-2-yl)propyl]-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a suitable precursor.

    Coupling Reactions: The different fragments are coupled together using amide bond formation reactions.

    Hydrochloride Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the oxazole ring, leading to the formation of dihydro derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Dihydro derivatives of the oxazole ring.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

5,5-dimethyl-N-[3-phenyl-2-(piperidin-2-yl)propyl]-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-N-[3-phenyl-2-(piperidin-2-yl)propyl]-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The piperidine ring is known to interact with neurotransmitter receptors, while the oxazole ring can interact with enzymes. These interactions lead to modulation of signaling pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carboxamide: Lacks the phenyl and piperidine groups.

    N-[3-phenyl-2-(piperidin-2-yl)propyl]-4,5-dihydro-1,2-oxazole-3-carboxamide: Lacks the dimethyl groups.

Uniqueness

The unique combination of the piperidine ring, phenyl group, and oxazole ring in 5,5-dimethyl-N-[3-phenyl-2-(piperidin-2-yl)propyl]-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H30ClN3O2

Molecular Weight

379.9 g/mol

IUPAC Name

5,5-dimethyl-N-(3-phenyl-2-piperidin-2-ylpropyl)-4H-1,2-oxazole-3-carboxamide;hydrochloride

InChI

InChI=1S/C20H29N3O2.ClH/c1-20(2)13-18(23-25-20)19(24)22-14-16(17-10-6-7-11-21-17)12-15-8-4-3-5-9-15;/h3-5,8-9,16-17,21H,6-7,10-14H2,1-2H3,(H,22,24);1H

InChI Key

HJWBNVVGBWRZPD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NO1)C(=O)NCC(CC2=CC=CC=C2)C3CCCCN3)C.Cl

Origin of Product

United States

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